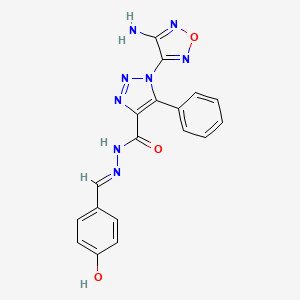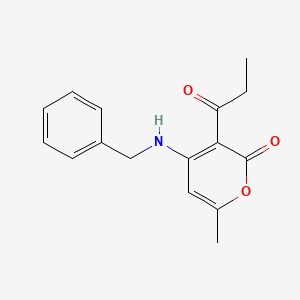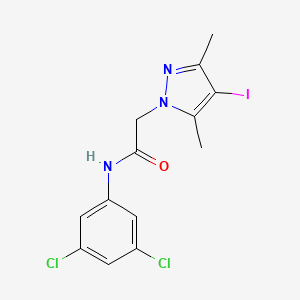![molecular formula C20H21NO4 B6039091 4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine](/img/structure/B6039091.png)
4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine, also known as BPMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BPMP is a morpholine-based molecule that possesses a unique chemical structure, making it a promising candidate for drug design and development.
Scientific Research Applications
4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine has shown potential applications in various scientific research areas. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. 4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine has been studied for its potential use in treating viral infections, such as HIV and hepatitis B.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins involved in various cellular processes. For example, 4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. By inhibiting HDACs, 4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine may alter the expression of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine has been shown to have various biochemical and physiological effects. In animal models, 4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine has been found to reduce tumor growth, decrease inflammation, and improve liver function. Additionally, 4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a low toxicity profile, making it safe for use in animal models. However, there are also limitations to using 4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy in treating various diseases.
Future Directions
There are several future directions for research on 4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine. One area of interest is in its potential use as an anti-cancer drug. Further studies are needed to determine its efficacy in treating various types of cancer and to understand its mechanism of action in cancer cells. Additionally, 4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine has shown potential in treating viral infections, and more research is needed to determine its effectiveness in treating these diseases. Finally, 4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine may have applications in other areas of research, such as neurodegenerative diseases and cardiovascular disease. Further studies are needed to explore these potential applications.
Synthesis Methods
The synthesis of 4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine involves the reaction of morpholine with 3-(1,3-benzodioxol-5-yl)-3-phenylpropanoic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified through various techniques to obtain pure 4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine. The synthesis of 4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine is a complex process that requires expertise and specialized equipment.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-morpholin-4-yl-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-20(21-8-10-23-11-9-21)13-17(15-4-2-1-3-5-15)16-6-7-18-19(12-16)25-14-24-18/h1-7,12,17H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESYPZAHRGEAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dichloro-N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}benzamide](/img/structure/B6039012.png)

![2-({[(2-acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]amino}methylene)-5-(2-furyl)cyclohexane-1,3-dione](/img/structure/B6039024.png)

![2'-cyclopentyl-1'-oxo-N-(4-pyridinylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B6039033.png)
![1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6039044.png)
![N-(3-chloro-4-methoxyphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6039049.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B6039059.png)
![2-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoic acid](/img/structure/B6039066.png)

![N-cyclopropyl-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6039098.png)
![2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6039108.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B6039109.png)
![2-[(4-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B6039117.png)